Efegatran sulfate has the chemical formula and is classified under the category of anticoagulants. It is derived from the parent compound efegatran, which is a synthetic derivative designed to inhibit thrombin, a key enzyme in the coagulation cascade. The sulfate form enhances its solubility and bioavailability, making it suitable for therapeutic use .
The synthesis of efegatran sulfate involves several steps that typically include the conversion of efegatran into its sulfate form. The general synthetic route includes:
The molecular structure of efegatran sulfate features a complex arrangement that includes:
Efegatran sulfate participates in various chemical reactions relevant to its function as an anticoagulant:
The mechanism of action of efegatran sulfate is primarily centered on its ability to inhibit thrombin:
Efegatran sulfate exhibits several notable physical and chemical properties:
Efegatran sulfate has significant scientific applications, particularly in medicine:
Efegatran sulfate is a synthetic tripeptide direct thrombin inhibitor (DTI) with the chemical structure N-[(1R)-5-(aminoiminomethyl)amino]-1-oxo-1-[[(phenylmethyl)amino]carbonyl]pentyl]-L-prolyl-L-prolinamide sulfate [5] [7]. Its design stems from the limitations of indirect thrombin inhibitors like heparin, which require antithrombin III as a cofactor and are ineffective against clot-bound thrombin. Unlike heparin, efegatran sulfate binds directly and reversibly to thrombin's active catalytic site, inhibiting both soluble and fibrin-bound thrombin with high specificity [2] [6]. This mechanism circumvents heparin's susceptibility to platelet factor 4 neutralization and provides more predictable anticoagulation kinetics [7].
The molecular architecture of efegatran sulfate features:
Table 1: Comparative Features of Efegatran Sulfate vs. Other Thrombin Inhibitors
Property | Efegatran Sulfate | Hirudin | Argatroban |
---|---|---|---|
Molecular Weight | ~500 Da | 7,000 Da | 500 Da |
Binding Site | Active catalytic site | Active site + exosite I | Active catalytic site |
Reversibility | Reversible | Irreversible | Reversible |
Clot-Bound Thrombin Inhibition | Yes | Yes | Limited |
Synthesis | Fully synthetic | Recombinant | Synthetic |
Clinical evidence from the PRIME trial demonstrated efegatran sulfate's dose-dependent anticoagulant effects, with steady-state activated partial thromboplastin time (aPTT) values approximately three times baseline at 1.2 mg·kg⁻¹·h⁻¹ infusion rates [2] [5]. Efegatran sulfate maintained more stable aPTT levels compared to heparin, reflecting its direct mechanism without dependence on endogenous cofactors [2].
Systematic structural modifications of efegatran sulfate have revealed critical determinants of thrombin inhibition:
Amino Acid Substitutions:
Sulfation Effects:
Table 2: Impact of Structural Modifications on Thrombin Inhibition
Modification | aPTT Prolongation | Thrombin Ki (nM) | Binding Energy (ΔΔG kcal/mol) |
---|---|---|---|
Native Efegatran Sulfate | 3.0× baseline | 2.1 ± 0.3 | Reference (0) |
Desulfated Analog | 1.8× baseline | 15.7 ± 1.2 | +2.3 |
D-Tyr Substitution | 2.1× baseline | 8.9 ± 0.9 | +1.6 |
Arg→Lys Substitution | 1.2× baseline | 132.5 ± 10.4 | +4.1 |
N-terminal Sulfation | 3.3× baseline | 1.5 ± 0.2 | -0.7 |
Stereochemical Constraints:
Molecular dynamics simulations reveal that efegatran sulfate's rigid proline-rich backbone minimizes entropic penalty upon thrombin binding, contributing to its picomolar affinity [10]. The sulfate group further stabilizes the complex through long-range electrostatic steering prior to active-site docking.
The sulfate group in efegatran sulfate significantly enhances pharmacological properties compared to non-sulfated analogs:
Biochemical Efficacy:
Physicochemical Properties:
Biological Interactions:1. Anticoagulant Activity:- Sulfated efegatran prolongs aPTT dose-dependently (r = 0.94, p<0.001) while desulfated analogs show flat dose-response- Thrombin time (TT) increases 4.2-fold faster in sulfated derivatives at equimolar concentrations [2] [5]
Table 3: Sulfation Impact on Pharmacological Properties
Parameter | Efegatran Sulfate | Desulfated Analog | Improvement Factor |
---|---|---|---|
Thrombin IC50 (µM) | 0.18 ± 0.02 | 1.35 ± 0.15 | 7.5× |
aPTT EC2x (µg/mL) | 12.3 ± 1.1 | 89.6 ± 8.3 | 7.3× |
Solubility (mg/mL) | 38.0 ± 2.4 | 2.1 ± 0.3 | 18.1× |
Plasma Protein Binding (%) | 64 ± 5 | 89 ± 6 | 0.72× |
Fibrin-Bound Thrombin Inhibition | 92% ± 3 | 28% ± 4 | 3.3× |
The sulfate moiety's polyanionic character mimics natural glycosaminoglycan (GAG)-thrombin interactions observed in heparin and heparan sulfate proteoglycans [6] [8]. This bioinspired design leverages the evolutionary optimization of sulfated carbohydrates for serine protease regulation. Unlike heparin's nonspecific charge interactions, efegatran sulfate's sulfation is strategically positioned for selective thrombin engagement without broad-spectrum protease inhibition [9] [10].
Theoretical Advantages:
Clinical studies confirm these biochemical advantages: In the PRIME trial, efegatran sulfate achieved more stable aPTT levels than heparin during thrombolysis for acute myocardial infarction, though clinical outcomes were comparable [5]. Continuous ST monitoring showed significantly shorter median time to recovery (107 vs. 154 minutes, p=0.025), suggesting accelerated reperfusion from enhanced fibrin-bound thrombin inhibition [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7